N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride
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Overview
Description
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3,3-diphenylpropyl group and an ethylamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with cinnamyl chloride to produce 3,3-diphenylpropyl chloride.
Amination: The 3,3-diphenylpropyl chloride is then reacted with piperidine in the presence of a base to form N-(3,3-diphenylpropyl)piperidine.
Ethylation: The final step involves the ethylation of N-(3,3-diphenylpropyl)piperidine with ethylamine to produce N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted piperidines or phenyl derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3,3-diphenylpropylamine: Similar structure but with a methyl group instead of an ethyl group.
N-(3,3-diphenylpropyl)-piperidinyl phenylacetamides: Compounds with similar core structures but different functional groups.
Uniqueness
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-2-24-17-14-21(15-18-24)23-16-13-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,21-23H,2,13-18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJKMXHSSXWIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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